molecular formula C13H11F3N2O2S B2548330 N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 690961-59-2

N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2548330
CAS No.: 690961-59-2
M. Wt: 316.3
InChI Key: AGTJVEATSWREIU-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H11F3N2O2S and its molecular weight is 316.3. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, including those with trifluoromethyl groups, have been explored for their catalytic properties. A study demonstrated the use of such compounds in base-free transfer hydrogenation of ketones. This process involves Cp*IrIIICl complexes bearing pyridinesulfonamide ligands, showcasing their potential in catalyzing reactions under mild conditions without the need for basic additives or halide abstractors. The ligands and complexes exhibited high activity in the transfer hydrogenation of a wide range of substrates, suggesting their versatility and efficiency in catalytic applications (Ruff et al., 2016).

Antimicrobial Activity

Compounds with a structure similar to N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide have been synthesized and tested for their antimicrobial activity. One such study involved the synthesis of N-pyridin-3-yl-benzenesulfonamide and its evaluation against various bacterial strains. The compound showed significant antimicrobial activity, indicating its potential use in developing new antimicrobial agents (Ijuomah et al., 2022).

Coordination Chemistry and Molecular Structure

Research into N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides, including those with trifluoromethyl benzenesulfonamide groups, has provided insights into their potential as ligands for metal coordination. These studies have reported on their molecular and supramolecular structures, revealing the impact of sulfonamide substituents on their conformation and hydrogen bonding patterns. Such insights are valuable for designing metal coordination complexes with specific properties and applications (Jacobs et al., 2013).

Herbicidal Activity

The design and synthesis of novel sulfonamide derivatives, including those with pyridin-2-ylmethyl and trifluoromethyl groups, have been explored for their herbicidal activity. Studies have shown that some of these compounds can efficiently control various weeds, suggesting their potential as novel herbicides. The investigation of their activity and selectivity could lead to the development of more effective and environmentally friendly weed control solutions (Xie et al., 2014).

Safety and Hazards

The safety and hazards associated with N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide are not well-documented in the literature. For detailed information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future research directions for N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide could involve further exploration of its synthesis, properties, and potential applications. Given the biological activities of similar compounds, it may be of interest to investigate its potential as a bioactive molecule . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c14-13(15,16)10-4-3-6-12(8-10)21(19,20)18-9-11-5-1-2-7-17-11/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTJVEATSWREIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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